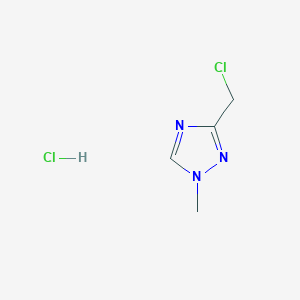
3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride
Cat. No. B138373
Key on ui cas rn:
135206-76-7
M. Wt: 168.02 g/mol
InChI Key: KISIDCUHOLGEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05405861
Procedure details


To thionyl chloride (8.0 ml) was gradually added at 0° C. 3-hydroxymethyl-1-methyl-1H-1,2,4-triazole (0.60 g), which was refluxed for 3 hours. The reaction mixture was concentrated under reduced pressure, to which was added diethyl ether. Resulting powder was crystallized from a mixture of ethanol and diethyl ether to give 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride (1.0 g) as colorless needles, m.p. 69°-70° C.


Identifiers


|
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.O[CH2:6][C:7]1[N:11]=[CH:10][N:9]([CH3:12])[N:8]=1>>[ClH:3].[Cl:3][CH2:6][C:7]1[N:11]=[CH:10][N:9]([CH3:12])[N:8]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=NN(C=N1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure, to which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Resulting powder
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized from a mixture of ethanol and diethyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClCC1=NN(C=N1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
